REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[Ni]>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1
|
Name
|
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were subjected to hydrogenation at a temperature of 180° C. under a hydrogen
|
Type
|
CUSTOM
|
Details
|
·G for 65 hours
|
Duration
|
65 h
|
Type
|
CUSTOM
|
Details
|
The amount of hydrogen absorbed
|
Type
|
CUSTOM
|
Details
|
the molar ratio of the hydrogen absorption (by molar ratio based on raw material)
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 kg | |
YIELD: PERCENTYIELD | 0% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |